Radical Cyclization Regioselectivity: 5‑Membered Oxolane vs. 4‑Membered Oxetane
Under identical UV irradiation conditions (365 nm LED, CH₂Cl₂, aqueous Na₂S₂O₃ quench), the target compound (4) underwent 5‑exo‑trig radical cyclization to yield exclusively the fluorinated oxolane (tetrahydrofuran) product, whereas the ethyl‑bridged analog 2‑iodo‑1,1,2,2‑tetrafluoroethyl trifluorovinyl ether (3) underwent 4‑exo‑trig cyclization to afford the corresponding oxetane [1]. This regiochemical divergence is dictated solely by the length of the perfluoroalkylene chain between the ether oxygen and the iodine‑bearing carbon [1].
| Evidence Dimension | Radical cyclization regioselectivity (ring size formed) |
|---|---|
| Target Compound Data | 5‑membered fluorinated oxolane (tetrahydrofuran) as sole cyclized product |
| Comparator Or Baseline | 2‑Iodo‑1,1,2,2‑tetrafluoroethyl trifluorovinyl ether (3): 4‑membered fluorinated oxetane |
| Quantified Difference | Exclusive 5‑exo‑trig (5‑membered) vs. exclusive 4‑exo‑trig (4‑membered) cyclization; product structures confirmed by ¹H, ¹³C, and ¹⁹F NMR |
| Conditions | UV irradiation (365 nm LED), CH₂Cl₂ solvent, aqueous Na₂S₂O₃ quench, room temperature |
Why This Matters
The 5‑membered oxolane product exhibits superior ring stability and distinct subsequent functionalization chemistry compared to the strained 4‑membered oxetane, directly influencing the design of fluorinated building blocks and macromolecular architectures.
- [1] Ofuji, Y.; Kanbara, T.; Yajima, T. Radical cyclization reaction of iodine containing fluoroolefines. J. Fluor. Chem. 2021, 247, 109805. View Source
